Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate
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Overview
Description
Benzofuran-3-carboxylate esters are a class of heterocyclic compounds that have been identified as promising drug candidates . They show a broad range of biological activity, which motivates significant interest of researchers toward this class of heterocycles .
Synthesis Analysis
Benzofuran-3-carboxylate esters can be synthesized by various methods. One of the methods involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Molecular Structure Analysis
The molecular structure of benzofuran-3-carboxylate esters is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran-3-carboxylate esters include Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran-3-carboxylate esters can vary depending on the specific compound. For example, Ethyl benzofuran-3-carboxylate has a molecular weight of 190.20 .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate is a compound that has been explored for its chemical synthesis and properties in various research contexts. For instance, a study by Gao et al. (2011) detailed a facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting the chemical versatility of related benzofuran compounds in producing a series of novel derivatives through a one-pot reaction process (Gao, Liu, Jiang, & Li, 2011).
Yamashita et al. (1995) demonstrated a one-step synthesis of 2-substituted cyclopenta[b]benzofuran-3-ol derivatives from 3-substituted coumarins, further exemplifying the compound's potential as a precursor in synthetic organic chemistry (Yamashita, Okuyama, Kawasaki, & Ohta, 1995).
Biological Activities
Research has also delved into the potential biological activities of compounds structurally related to this compound. A study by Mubarak et al. (2007) synthesized new benzofuran derivatives to test their in vitro anti-HIV activities, showcasing the therapeutic potential of benzofuran compounds in antiviral applications (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).
Crystal Structure and Interactions
The crystal structures of related benzofuran compounds have been studied to understand their molecular interactions. For example, Choi et al. (2009) prepared a title compound by alkaline hydrolysis of a related ethyl acetate and analyzed its crystal structure, which revealed intermolecular hydrogen bonds linking molecules into centrosymmetric dimers (Choi, Seo, Son, & Lee, 2009).
Amide Formation Mechanism
Nakajima and Ikada (1995) investigated the mechanism of amide formation by carbodiimide in aqueous media, a reaction relevant to the synthesis and modification of compounds like this compound, providing insights into bioconjugation techniques in aqueous environments (Nakajima & Ikada, 1995).
Future Directions
Benzofuran-3-carboxylate esters have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .
Mechanism of Action
Mode of Action
Benzofuran compounds are known to interact with various biological targets and can exhibit a range of activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Result of Action
The molecular and cellular effects of Ethyl 3-(3,4-dimethoxybenzamido)benzofuran-2-carboxylate’s action are currently unknown
Properties
IUPAC Name |
ethyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-14(13)27-18)21-19(22)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRPFYYYBRRPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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